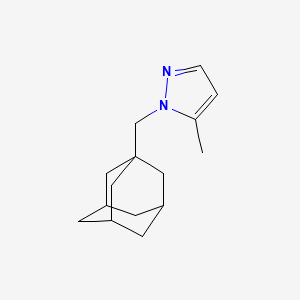

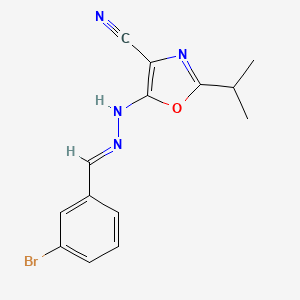

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole

説明

The compound “1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole” is a derivative of adamantane . Adamantane is an organic compound with a formula C10H16 or, more descriptively, (CH)4(CH2)6. Adamantane molecules can be described as the fusion of three cyclohexane rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Adamantan-1-yl)amides were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Detailed and comprehensive analytical data have been acquired for similar compounds using methods such as gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(Adamantan-1-yl)amides were synthesized by reaction of 1-bromoadamantane with carboxylic acid amides .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of similar compounds have been studied using various analytical techniques .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a series of compounds, including 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, demonstrating significant inhibitory activity against human soluble epoxide hydrolase, with good solubility in water (D'yachenko et al., 2019). Another study presented a flexible synthesis approach for pyrazoles featuring functionalized side chains, highlighting the structural diversity achievable with adamantyl and other groups at C5 (Grotjahn et al., 2002).

Biological Applications

One study synthesized new adamantane derivatives, including pyrazoles, and tested their antiviral activity, observing high efficacy against smallpox vaccine virus for certain derivatives (Moiseev et al., 2012). Another significant application involves the 'green' synthesis of adamantyl-imidazolo-thiadiazoles, showing potent inhibitory activity against M. tuberculosis, suggesting these compounds as potential anti-TB agents targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015).

Structural and Interaction Studies

A study focused on the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines revealed insights into the stabilization of crystal structures through various intermolecular interactions, highlighting the importance of adamantyl derivatives in molecular engineering (El-Emam et al., 2020).

作用機序

Target of Action

For instance, they have been used in the synthesis of N-aryl derivatives . Additionally, some adamantane derivatives have shown potential as anticancer agents by modulating the expression and activity of the orphan nuclear receptor Nur77 , a unique transcription factor encoded by an immediate early gene and a potential therapeutic target for cancer treatment .

Mode of Action

The chan–lam reaction, a copper(ii)-catalyzed reaction of amines with arylboronic acids, has been used to synthesize n-aryl derivatives of adamantane-containing amines . This reaction proceeds at room temperature and requires neither inert atmosphere nor additional ligands . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

Adamantane derivatives have been found to modulate the expression and activity of the orphan nuclear receptor nur77 , which regulates the expression of genes involved in multiple physiological and pathological processes .

Result of Action

Some adamantane derivatives have shown potential as anticancer agents . They were found to exhibit selective cytotoxicity effects on human lung cancer cell lines .

Action Environment

The chan–lam reaction used to synthesize n-aryl derivatives of adamantane-containing amines was found to be influenced by the structure of the amines .

Safety and Hazards

特性

IUPAC Name |

1-(1-adamantylmethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIMJSVZNMGNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)

![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)

![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)

![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)

![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)

![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)